![molecular formula C6H12OS B14384099 Thiirane, [(1-methylethoxy)methyl]- CAS No. 89534-18-9](/img/structure/B14384099.png)
Thiirane, [(1-methylethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiirane, [(1-methylethoxy)methyl]- is a sulfur-containing heterocyclic compound. It is a derivative of thiirane, which is the simplest episulfide. Thiirane compounds are known for their high reactivity due to the strained three-membered ring structure. This particular derivative features a [(1-methylethoxy)methyl] group, which can influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiirane, [(1-methylethoxy)methyl]- can be synthesized through various methods. One common approach involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN). The KSCN is first melted under vacuum to remove water, and then it reacts with ethylene carbonate to produce thiirane .
Industrial Production Methods
In industrial settings, thiirane derivatives are often produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Thiirane, [(1-methylethoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: Thiirane can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiirane to thiols.
Substitution: Thiirane can participate in nucleophilic substitution reactions, where the sulfur atom is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Periodate is commonly used as an oxidizing agent for thiirane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines can react with thiirane to form 2-mercaptoethylamines.
Major Products Formed
Oxidation: Ethylene episulfoxide.
Reduction: Thiols.
Substitution: 2-Mercaptoethylamines, which are good chelating ligands.
Aplicaciones Científicas De Investigación
Thiirane, [(1-methylethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its reactive nature.
Mecanismo De Acción
The mechanism of action of thiirane, [(1-methylethoxy)methyl]- involves its high reactivity due to the strained three-membered ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The [(1-methylethoxy)methyl] group can influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
Similar Compounds
Thiirane: The parent compound, known for its high reactivity and unpleasant odor.
Thietane: A four-membered sulfur-containing ring, less strained than thiirane.
Aziridine: The nitrogen analog of thiirane, known for its use in organic synthesis.
Uniqueness
Thiirane, [(1-methylethoxy)methyl]- is unique due to the presence of the [(1-methylethoxy)methyl] group, which can influence its chemical behavior and applications. This group can enhance the compound’s solubility, reactivity, and potential biological activity compared to its parent compound, thiirane.
Propiedades
Número CAS |
89534-18-9 |
|---|---|
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
2-(propan-2-yloxymethyl)thiirane |
InChI |
InChI=1S/C6H12OS/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
CJWRLDCLBWCYGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


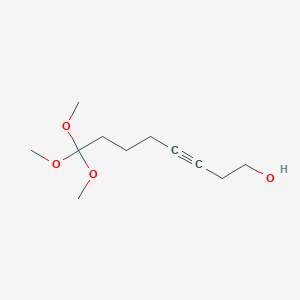
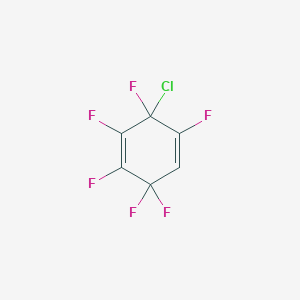
![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)
![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
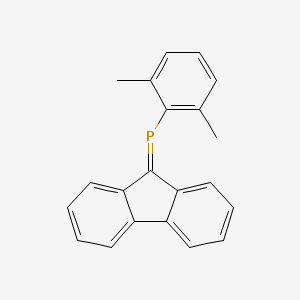
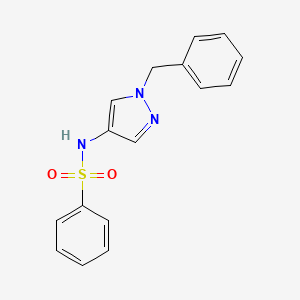
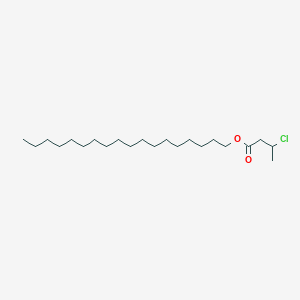
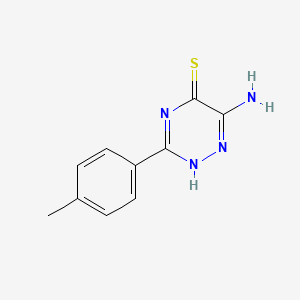
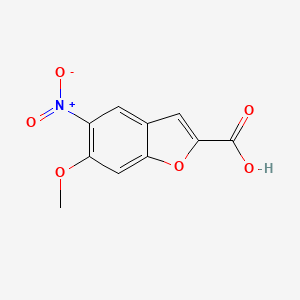
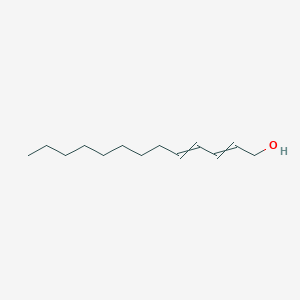
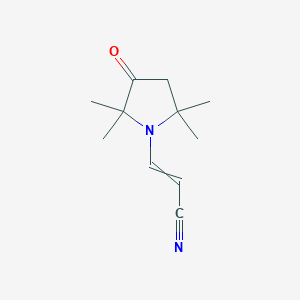
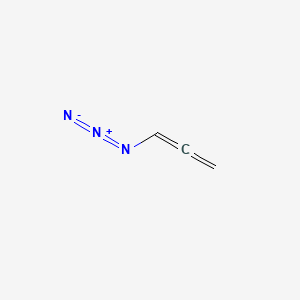
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
